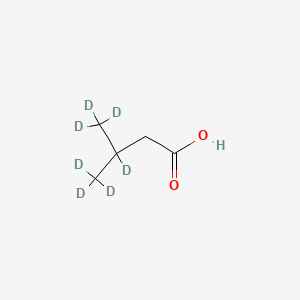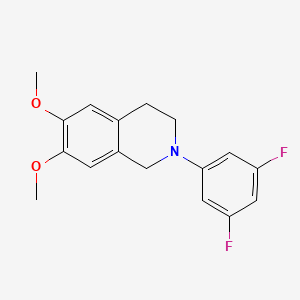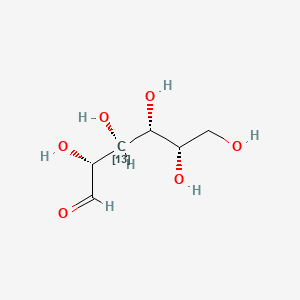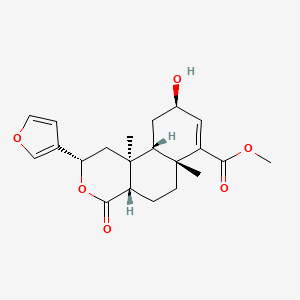
3-Methyl-d3-butyric-3,4,4,4-d4 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isovaleric acid-d7 is a deuterated form of isovaleric acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions: Isovaleric acid-d7 can be synthesized through several methods. One common approach involves the deuteration of isovaleric acid using deuterium gas (D2) in the presence of a catalyst. This process typically requires high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of isovaleric acid-d7 may involve the use of deuterated reagents and solvents to ensure a high degree of deuterium incorporation. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high isotopic purity.
化学反应分析
Types of Reactions: Isovaleric acid-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Isovaleric acid-d7 can be oxidized to form isovaleryl chloride or other oxidized derivatives.
Reduction: It can be reduced to form isovaleric aldehyde or alcohol.
Substitution: The carboxyl group can undergo substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, and alcohols or amines for ester and amide formation.
Major Products:
Oxidation: Isovaleryl chloride, isovaleric aldehyde.
Reduction: Isovaleric alcohol.
Substitution: Various esters and amides depending on the substituents used.
科学研究应用
Isovaleric acid-d7 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Chemistry: It is used in NMR spectroscopy to study reaction mechanisms and molecular structures without interference from hydrogen signals.
Biology: It helps in tracing metabolic pathways and studying enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the development of new materials and chemical processes where isotopic labeling is required.
作用机制
The mechanism of action of isovaleric acid-d7 is similar to that of isovaleric acid. It interacts with various molecular targets and pathways, including:
Enzyme Inhibition: It can inhibit enzymes involved in fatty acid metabolism.
Signal Transduction: It may affect signaling pathways by interacting with receptors or other signaling molecules.
Metabolic Pathways: It is involved in the metabolism of branched-chain amino acids and can influence energy production and storage.
相似化合物的比较
Isovaleric acid-d7 can be compared with other deuterated and non-deuterated short-chain fatty acids:
3-Methylbutanoic Acid:
Valeric Acid: A straight-chain analog with different physical and chemical properties.
Butyric Acid: A shorter-chain fatty acid with distinct metabolic and physiological effects.
Uniqueness: The primary uniqueness of isovaleric acid-d7 lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties, making it invaluable in various research applications.
By understanding the properties, preparation methods, chemical reactions, and applications of isovaleric acid-d7, researchers can leverage its unique characteristics to advance scientific knowledge and technological innovation.
属性
分子式 |
C5H10O2 |
|---|---|
分子量 |
109.17 g/mol |
IUPAC 名称 |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,4D |
InChI 键 |
GWYFCOCPABKNJV-UAVYNJCWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(CC(=O)O)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-4-[(E)-2-cyano-3-cyclopropylprop-2-enoyl]-3-(cyanomethyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12402144.png)
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)




![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)




![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)
